Beta-Cyclocitral is a volatile organic compound belonging to the norisoprenoid family. Norisoprenoids are a class of organic compounds typically formed through the enzymatic degradation of carotenoids, natural pigments found in plants and algae [, , ]. It is often characterized by its citrusy, floral, and minty aroma, making it a crucial component contributing to the overall aroma profile of various fruits, including oranges and apricots [, ]. In natural water bodies, beta-cyclocitral can be produced by certain species of cyanobacteria, commonly referred to as blue-green algae [, , ]. The presence of beta-cyclocitral, often alongside other odorous compounds like geosmin and 2-methylisoborneol (MIB), is a common indicator of algal blooms [, , , , ]. These blooms can significantly impact water quality, often resulting in unpleasant tastes and odors, posing challenges for drinking water treatment and impacting aquatic ecosystems [, , , ].
Beta-Cyclocitral is produced through the enzymatic cleavage of beta-carotene by carotenoid cleavage dioxygenases, which are non-heme iron-dependent enzymes found in plants. This process results in various apocarotenoids, including beta-cyclocitral and other volatile compounds . It is classified under the broader category of terpenoids, specifically as a cyclic monoterpene derivative.
The synthesis of beta-cyclocitral can be achieved through several methods:
Beta-Cyclocitral has a molecular formula of C₁₁H₁₄O and a molecular weight of approximately 174.23 g/mol. Its structure features a cyclohexene ring with various substituents that contribute to its reactivity and biological activity. The compound's structure can be represented as follows:
Beta-Cyclocitral participates in several chemical reactions:
Beta-Cyclocitral plays a significant role in plant stress signaling:
Beta-Cyclocitral exhibits several notable physical and chemical properties:
Beta-Cyclocitral has diverse applications across different fields:
Beta-Cyclocitral (systematic IUPAC name: 2,6,6-Trimethylcyclohexene-1-carbaldehyde) is a monocyclic monoterpenoid with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol. Structurally, it features a cyclohexene ring with an aldehyde functional group at position 1 and methyl groups at positions 2, 6, and 6, forming a characteristic α,β-unsaturated aldehyde system [3] [6]. This configuration confers significant chemical reactivity, particularly in nucleophilic addition reactions and oxidation processes.
The compound is classified as an apocarotenoid—a breakdown product derived from oxidative cleavage of carotenoid precursors, specifically from the C7-C8 or C7'-C8' bonds of β-carotene [4] [5]. It is highly hydrophobic, with a predicted logP value of 2.96, and exhibits limited water solubility (86.14 mg/L at 25°C) [6] [8]. Physicochemically, beta-Cyclocitral is a volatile compound with a boiling point of 62–63°C at 3 mmHg and a density of 0.943 g/mL [3] [8]. Its sensory profile combines tropical, herbal, and saffron-like notes, contributing to its role as a flavor and aroma component in plants [7] [8].
Table 1: Physicochemical Properties of Beta-Cyclocitral
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₀H₁₆O | [3] |
Molecular Weight | 152.23 g/mol | [6] |
Boiling Point | 62–63°C (3 mmHg) | [3] [8] |
Water Solubility | 86.14 mg/L (25°C) | [6] |
logP (Octanol-Water) | 2.96 (predicted) | [6] |
Density | 0.943 g/mL (25°C) | [8] |
Refractive Index | n²⁰/D = 1.497–1.501 | [8] |
Beta-Cyclocitral was first characterized during mid-20th century investigations into plant-derived volatiles. Initial research focused on its presence in saffron (Crocus sativus), where it was identified as an analog of safranal, contributing to the spice’s distinctive aroma [3] [8]. By the 1960s, analytical advancements in gas chromatography-mass spectrometry (GC-MS) enabled its detection in trace amounts across diverse plant species, including tomatoes, parsley, and grapes [6] [7].
A paradigm shift occurred in the early 2000s when researchers recognized beta-Cyclocitral as a biologically active signal rather than a mere fragrance compound. Landmark studies revealed its accumulation in cyanobacteria (Microcystis aeruginosa) during bloom events, where it acts as an allelopathic agent [9]. Concurrently, plant biologists discovered its role in stress responses of Arabidopsis thaliana, linking its production to singlet oxygen (¹O₂) stress in chloroplasts [2] [4]. The compound’s endogenous production has since been confirmed in fungi, lichens, mosses, and animals, establishing it as a evolutionarily conserved metabolite [4] [7].
As an apocarotenoid, beta-Cyclocitral serves as a critical node in carotenoid metabolism, bridging primary and secondary metabolic pathways. It is derived from β-carotene—a photosynthetic pigment and antioxidant—via enzymatic or non-enzymatic oxidation [2] [5]. This relationship positions beta-Cyclocitral as a retinoid-like compound with regulatory functions, analogous to vitamin A derivatives in animals [4] [5].
Biologically, it functions as a volatile stress signal that reprograms gene expression under environmental challenges. In vascular plants, it accumulates during drought, high light intensity, and herbivory, initiating acclimation responses [1] [2] [4]. In aquatic ecosystems, cyanobacteria use it as a chemical defense against grazers like Daphnia [9]. Its dual roles in stress resilience and inter-organismal communication underscore its ecological versatility:
Table 2: Biological Functions of Beta-Cyclocitral Across Organisms
Organism | Function | Significance |
---|---|---|
Vascular Plants | Stress acclimation signal | Induces antioxidant genes; enhances drought tolerance |
Cyanobacteria | Grazer repellent and allelopathic agent | Inhibits competing algae; deters Daphnia grazing |
Fungi/Lichens | Stress metabolite | Accumulates during heat/wounding stress |
Angiosperms (e.g., Tomato) | Root development regulator | Promotes lateral root emergence |
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